molecular formula C8H4ClFO3 B14030138 3-Chloro-2-fluoro-5-formylbenzoic acid

3-Chloro-2-fluoro-5-formylbenzoic acid

Cat. No.: B14030138
M. Wt: 202.56 g/mol
InChI Key: IOPYOMIIFORMBI-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-formylbenzoic acid is an organic compound with the molecular formula C8H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-formylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. Subsequent fluorination and oxidation steps lead to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-formylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

Scientific Research Applications

3-Chloro-2-fluoro-5-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-formylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research, with potential implications for drug development and biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-5-formylbenzoic acid is unique due to the specific combination of chloro, fluoro, and formyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research .

Properties

Molecular Formula

C8H4ClFO3

Molecular Weight

202.56 g/mol

IUPAC Name

3-chloro-2-fluoro-5-formylbenzoic acid

InChI

InChI=1S/C8H4ClFO3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3H,(H,12,13)

InChI Key

IOPYOMIIFORMBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)C=O

Origin of Product

United States

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